molecular formula C37H69ClO4 B13436239 rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol

rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol

Cat. No.: B13436239
M. Wt: 613.4 g/mol
InChI Key: RMBOEEVDXVEBFI-QEJMHMKOSA-N
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Description

rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol: is a synthetic compound belonging to the class of 3-monochloropropane-1,2-diol (3-MCPD) esters. These esters are known contaminants in various edible oils and fats, including olive, cottonseed, and palm oils . The compound is of interest due to its potential health effects and its role in food safety analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol typically involves the esterification of 3-chloropropane-1,2-diol with palmitic and oleic acids. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common reagents include catalysts like sulfuric acid or p-toluenesulfonic acid, and the reaction is often performed under reflux conditions to drive the esterification to completion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol involves its metabolism in the body to release 3-chloropropane-1,2-diol, which is known to exert toxic effects. The compound can induce renal tubular necrosis and affect spermatogenesis in animal models . The molecular targets and pathways involved in these effects are still under investigation, but they likely involve oxidative stress and disruption of cellular functions .

Comparison with Similar Compounds

Uniqueness: rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol is unique due to its specific esterification pattern, which affects its chemical properties and reactivity. Its combination of palmitoyl and oleoyl groups makes it a valuable compound for studying the behavior of 3-MCPD esters in different matrices .

Properties

Molecular Formula

C37H69ClO4

Molecular Weight

613.4 g/mol

IUPAC Name

[(2S)-3-chloro-2-hexadecanoyloxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C37H69ClO4/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-36(39)41-34-35(33-38)42-37(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h17-18,35H,3-16,19-34H2,1-2H3/b18-17-/t35-/m1/s1

InChI Key

RMBOEEVDXVEBFI-QEJMHMKOSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)CCl

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)CCl

Origin of Product

United States

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